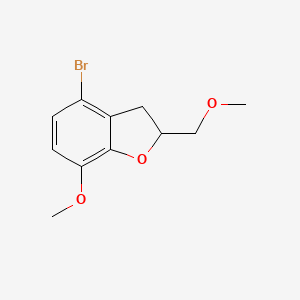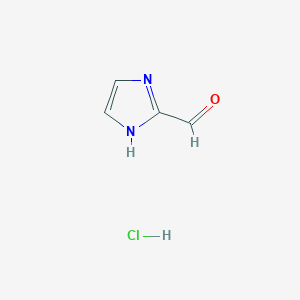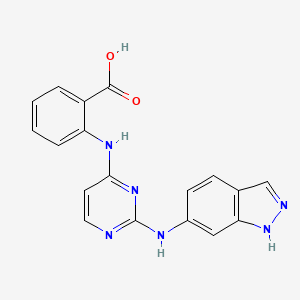
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with glyoxal to form the indazole ring. This intermediate is then subjected to further reactions to introduce the pyrimidine and benzoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
化学反応の分析
Types of Reactions
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: Another indole derivative with potential biological activities.
1H-indazole-6-amine derivatives: Known for their anticancer properties.
Uniqueness
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is unique due to its specific structure, which combines the indazole, pyrimidine, and benzoic acid moieties. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
929007-69-2 |
|---|---|
分子式 |
C18H14N6O2 |
分子量 |
346.3 g/mol |
IUPAC名 |
2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23) |
InChIキー |
YMIJUBCSOKSFRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


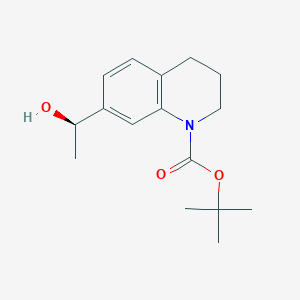

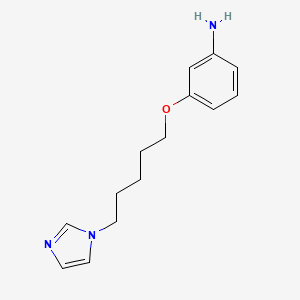
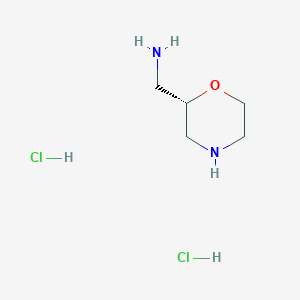
![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

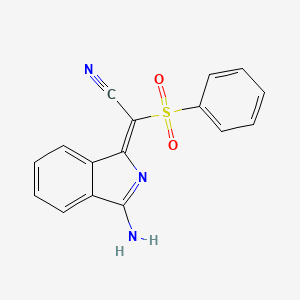
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
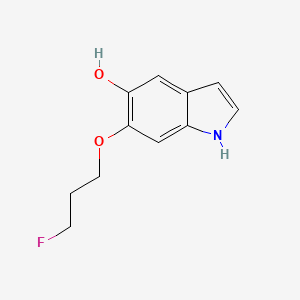

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
